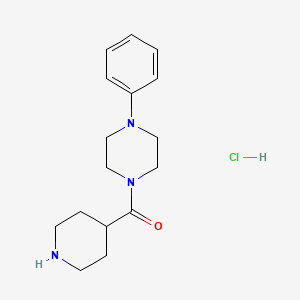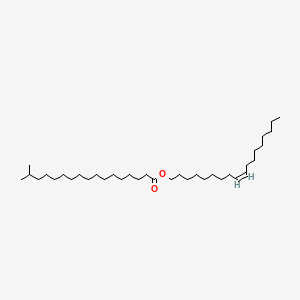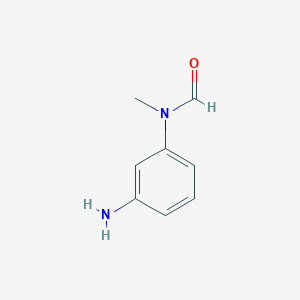
Formamide,N-(3-aminophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid with a molecular weight of 136.151 g/mol and a melting point of 174-176°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(3-aminophenyl)-N-methyl- typically involves the reaction of 3-nitroaniline with formic acid under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by formylation to yield the desired product . The reaction conditions often include the use of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(3-aminophenyl)-N-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(3-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The formyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aniline derivatives .
Scientific Research Applications
Formamide, N-(3-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Formamide, N-(3-aminophenyl)-N-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Formamide, N-(3-aminophenyl)-N-methyl- can be compared with other similar compounds such as:
N-(4-Aminophenyl)formamide: Similar structure but with the amino group at the para position.
N-(2-Aminophenyl)formamide: Similar structure but with the amino group at the ortho position.
N-Methylformamide: Lacks the phenyl group, making it less complex.
The uniqueness of Formamide, N-(3-aminophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(3-aminophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,9H2,1H3 |
InChI Key |
AZVLWSFTJIFKNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

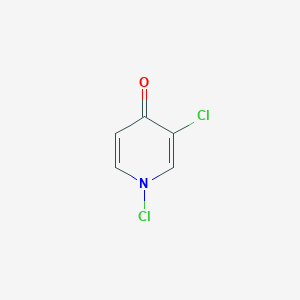
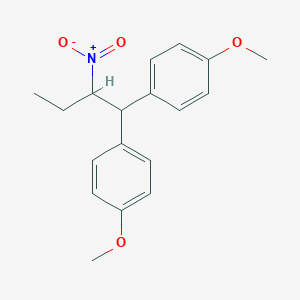
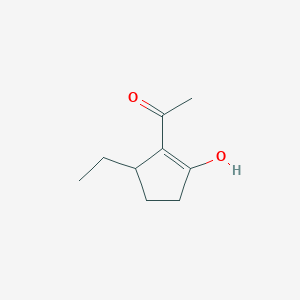
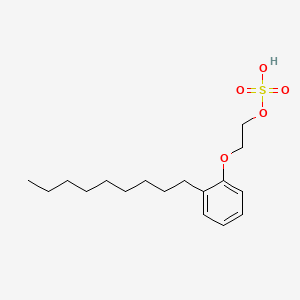

![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
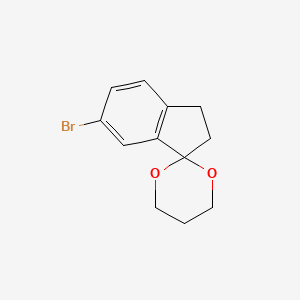
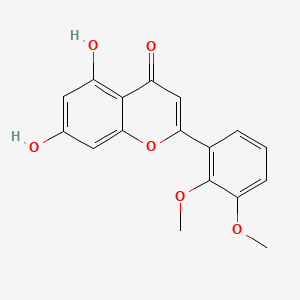
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
